Cas no 1111110-44-1 (2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid)

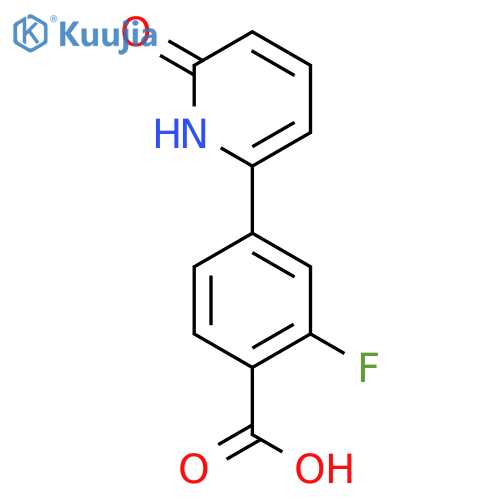

1111110-44-1 structure

商品名:2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid

CAS番号:1111110-44-1

MF:C12H8FNO3

メガワット:233.195226669312

MDL:MFCD11876103

CID:2606736

PubChem ID:53217979

2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid

- 2-Fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoic acid

- 1111110-44-1

- MFCD11876103

- 6-(4-CARBOXY-3-FLUOROPHENYL)-2-HYDROXYPYRIDINE

- DTXSID90682975

- 6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95%

-

- MDL: MFCD11876103

- インチ: InChI=1S/C12H8FNO3/c13-9-6-7(4-5-8(9)12(16)17)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)(H,16,17)

- InChIKey: RQCOHERMYPRONT-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 233.04882128Da

- どういたいしつりょう: 233.04882128Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 403

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 66.4Ų

2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB317940-5g |

6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95%; . |

1111110-44-1 | 95% | 5g |

€1159.00 | 2025-02-16 | |

| abcr | AB317940-5 g |

6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95%; . |

1111110-44-1 | 95% | 5 g |

€1,159.00 | 2023-07-19 |

2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

1111110-44-1 (2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid) 関連製品

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1111110-44-1)2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoic acid

清らかである:99%

はかる:5g

価格 ($):687.0